2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds with complex structures such as "2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide," involves various chemical reactions and techniques. One study discusses the synthesis and polarity of related acetamides, providing insight into the methods used to create these compounds and their conformational preferences (Ishmaeva et al., 2015). Another relevant synthesis approach is described in the context of creating N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, showcasing the versatility in the acetamide derivative synthesis (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is critical for understanding their chemical behavior and potential applications. Studies such as the one on the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide offer valuable insights into the molecular configurations and structural properties of similar compounds (Z. Ping, 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, leading to diverse chemical properties and applications. For instance, the synthesis and biological activity of acetamides and arylureas derived from oxa(thia)diazoles reveal the chemical reactivity and potential pharmacological properties of these compounds (Mazzone et al., 1987).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-12-6-8-14(9-7-12)20-11-16(18)17-13-4-3-5-15(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWBPYCLXBONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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